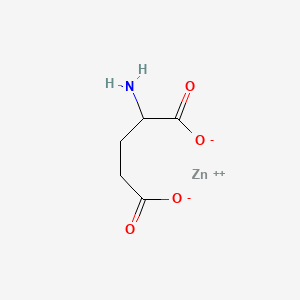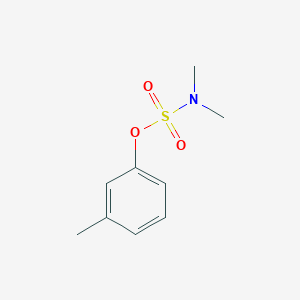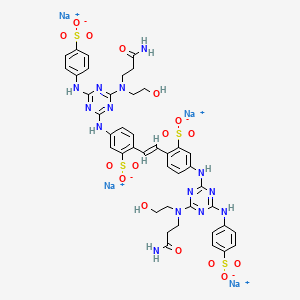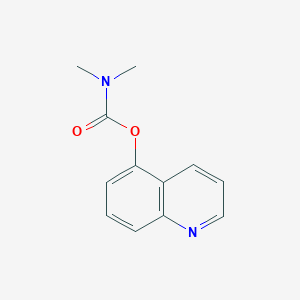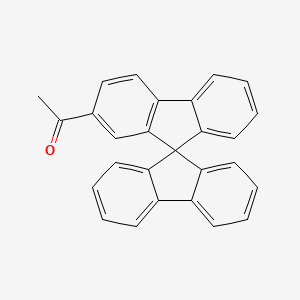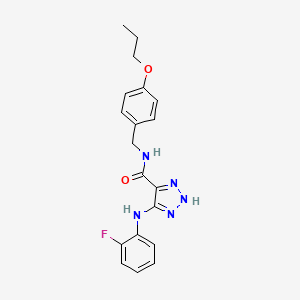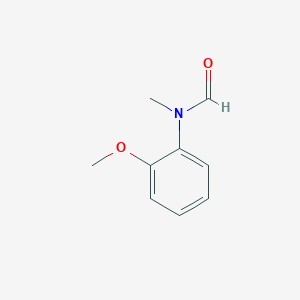
2-(1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole is a complex organic compound that features a quinoline, piperidine, thiophene, and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the quinoline moiety: The quinoline ring is introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chlorides under basic conditions.
Formation of the oxadiazole ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.
Thiophene incorporation: The thiophene ring is introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Biology: Investigation of its biological activity against various pathogens.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with biological macromolecules. The piperidine and thiophene rings contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl ring instead of a thiophene ring.
2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-pyridin-2-yl-1,3,4-oxadiazole: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole imparts unique electronic properties, making it more suitable for applications in organic electronics and photonics compared to its phenyl and pyridine analogs.
Properties
Molecular Formula |
C20H18N4O3S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(1-quinolin-8-ylsulfonylpiperidin-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O3S2/c25-29(26,17-9-1-5-14-6-2-10-21-18(14)17)24-11-3-7-15(13-24)19-22-23-20(27-19)16-8-4-12-28-16/h1-2,4-6,8-10,12,15H,3,7,11,13H2 |
InChI Key |
KVBIOJGKVDIIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=NN=C(O4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)
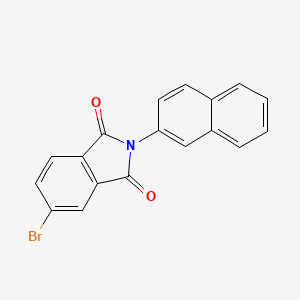
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)


![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
